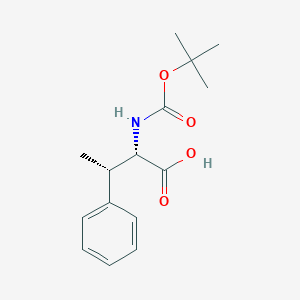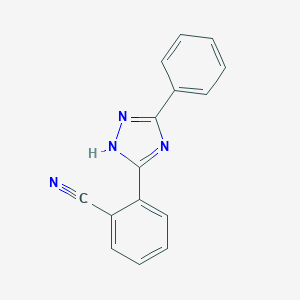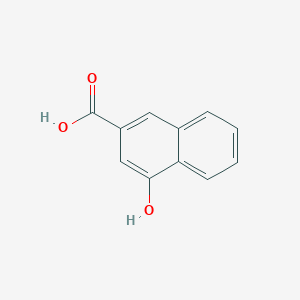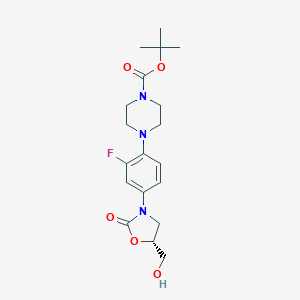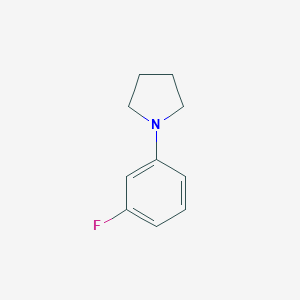
1-(3-fluorophenyl)Pyrrolidine
Vue d'ensemble
Description
1-(3-fluorophenyl)Pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for 1-(3-fluorophenyl)Pyrrolidine is not available in the current literature.Molecular Structure Analysis
The molecular structure of 1-(3-fluorophenyl)Pyrrolidine is characterized by a pyrrolidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a fluorine atom at the 3-position . The exact molecular structure details specific to 1-(3-fluorophenyl)Pyrrolidine are not available in the current literature.Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(3-fluorophenyl)Pyrrolidine, are known to exhibit a wide range of chemical reactions . They are used as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The specific chemical reactions involving 1-(3-fluorophenyl)Pyrrolidine are not available in the current literature.Applications De Recherche Scientifique
Chemosensor Development
1-(3-fluorophenyl)Pyrrolidine derivatives have been explored for their potential as chemosensors. For example, a study by Maity and Govindaraju (2010) highlights the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate, which acts as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Molecular Synthesis and Characterization
The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative of 1-(3-fluorophenyl)Pyrrolidine, was synthesized and characterized in a study by Murthy et al. (2017). This research highlights the molecule's potential in developing non-linear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
Crystal Structure Analysis
Sharma et al. (2013) synthesized a compound involving 1-(3-fluorophenyl)Pyrrolidine, which displayed a planar molecular structure except for one of the pyrrolidine rings. This study is significant for understanding the molecular conformation and crystal structure for further applications in chemical synthesis (Sharma et al., 2013).
Analytical Characterization
Dybek et al. (2019) conducted a study involving substances based on the 1,2-diarylethylamine template, including 1-(3-fluorophenyl)Pyrrolidine derivatives. The research provided comprehensive analytical characterizations, contributing to understanding these substances' chemical properties (Dybek et al., 2019).
Synthesis of Key Intermediates for Pharmaceutical Applications
Devine et al. (2002) highlighted the synthesis of a 4-fluorophenyl substituted oxazinone, a key intermediate in the synthesis of a potent NK1 receptor antagonist, demonstrating the compound's relevance in medicinal chemistry (Devine et al., 2002).
Fluorination and Lithiation Processes
Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including those with a 3-fluorophenyl group. Their study shows the fluorine atom's special directing effect, contributing to the field of organic synthesis (Faigl et al., 1998).
Electromechanical Properties
Türkarslan et al. (2007) investigated a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, enhancing its electrochromic properties. This research opens pathways for using such compounds in electrochromic devices (Türkarslan et al., 2007).
Fluorinated Pyrrolidines in Drug Synthesis
Pfund and Lequeux (2017) discussed the synthesis of fluoropyrrolidines, including those with 3-fluorophenyl groups, for their use in medicinal drugs and as organocatalysts, highlighting the compound's importance in pharmaceutical research (Pfund & Lequeux, 2017).
Orientations Futures
Pyrrolidines, including 1-(3-fluorophenyl)Pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of 1-(3-fluorophenyl)Pyrrolidine and its potential applications in drug discovery .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFARUSNHHPINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567178 | |
| Record name | 1-(3-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)Pyrrolidine | |
CAS RN |
139909-17-4 | |
| Record name | 1-(3-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



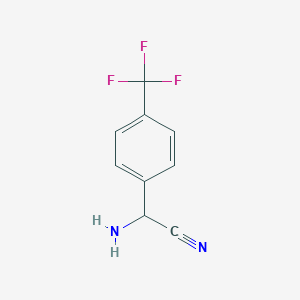
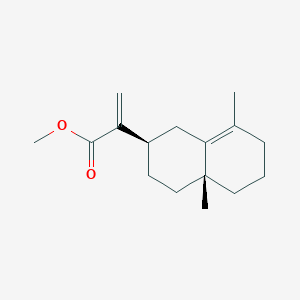
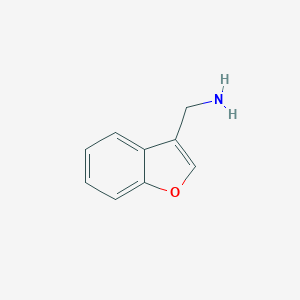
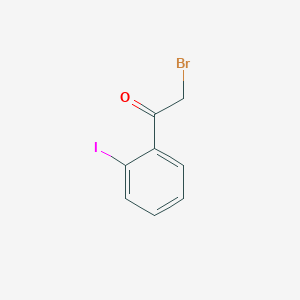
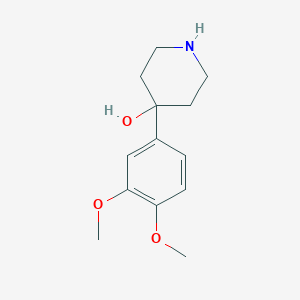
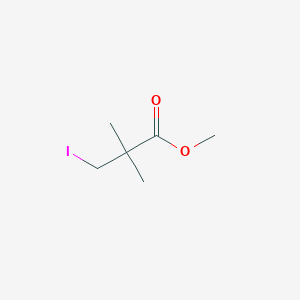
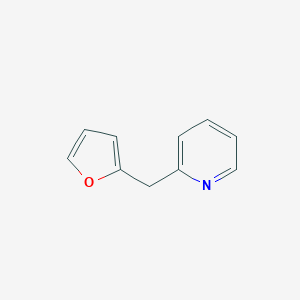
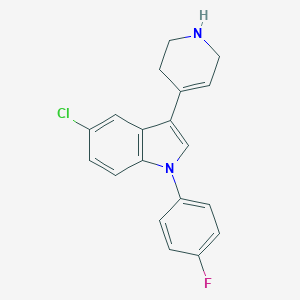
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
